

5-Bromo-4-cyclopentylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-cyclopentylpyrimidine**

Cat. No.: **B1346386**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-4-cyclopentylpyrimidine** and its Significance as a Heterocyclic Building Block

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **5-Bromo-4-cyclopentylpyrimidine**, detailing its fundamental molecular properties. Recognizing the specific interests of researchers and drug development professionals, this document also explores the broader context of substituted pyrimidines by examining a structurally related and extensively documented analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which serves as a critical intermediate in the synthesis of targeted cancer therapies.

Core Compound Profile: **5-Bromo-4-cyclopentylpyrimidine**

5-Bromo-4-cyclopentylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleobases and their versatile biological activities.^[1] The core molecular attributes of this specific compound are summarized below.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For **5-Bromo-4-cyclopentylpyrimidine**, these are:

- Molecular Formula: C₉H₁₁BrN₂[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 227.10 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

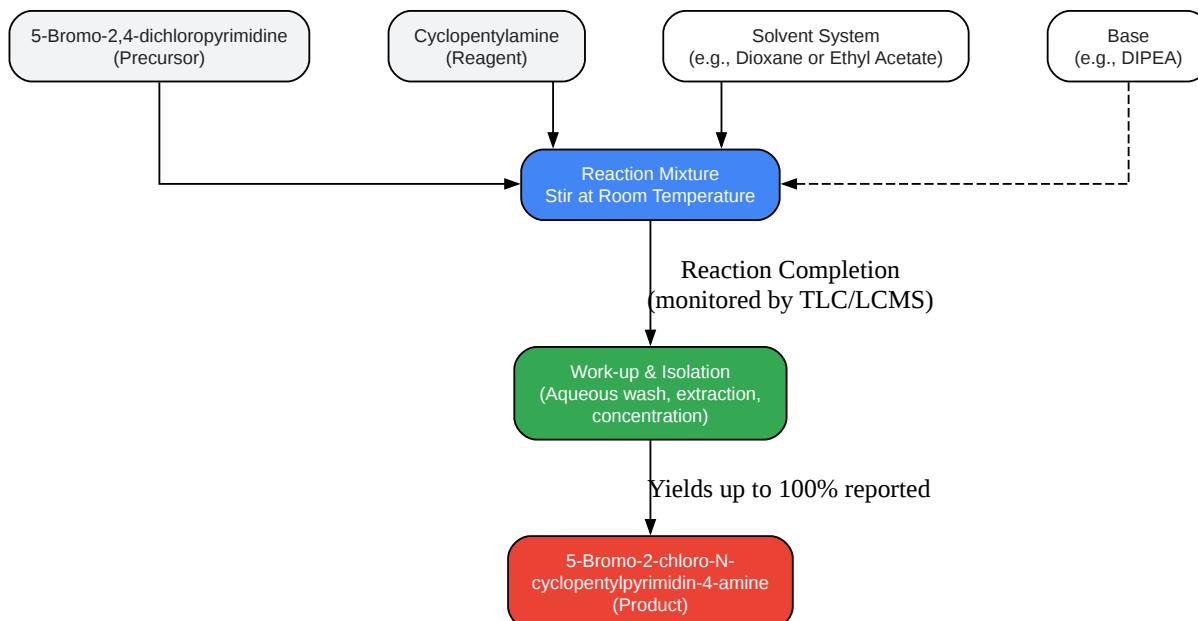
A summary of the key identifiers and properties for **5-Bromo-4-cyclopentylpyrimidine** is presented in Table 1. This data is aggregated from chemical supplier databases and public chemical registries.

Property	Value	Source(s)
CAS Number	951884-32-5	[2] [3]
Molecular Formula	C ₉ H ₁₁ BrN ₂	[2] [3] [4]
Molecular Weight	227.10	[2] [3] [4]
IUPAC Name	5-bromo-4-cyclopentylpyrimidine	[2]
Synonyms	5-bromo-4-cyclopentylpyrimidine, (5-Bromopyrimidin-4-yl)cyclopentane	[2] [4]
InChI Key	FKYAHCY SOLMPND-UHFFFAOYSA-N	[2]
SMILES	C1CCC(C1)C2=NC=NC=C2Br	[3]

Data Interpretation for the Researcher: The presence of a bromine atom and a pyrimidine core suggests that this molecule is likely a synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The cyclopentyl group increases the lipophilicity of the molecule, a factor that can be critical for modulating pharmacokinetic properties in drug candidates.

While public, peer-reviewed literature detailing specific synthetic protocols and applications for **5-Bromo-4-cyclopentylpyrimidine** is limited, its structure is indicative of its potential as a

building block in discovery chemistry. To provide a practical, field-proven context, the following sections will discuss a closely related analogue with extensive documentation.


A Case Study: The Role of a Related Analogue in Drug Development

The compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is structurally similar to the topic compound and serves as a pivotal intermediate in the synthesis of blockbuster anti-cancer drugs, including Palbociclib and Ribociclib.^[5] Its well-documented synthesis and application provide valuable insights into the utility of cyclopentyl-substituted bromopyrimidines.

This analogue is a key intermediate in the preparation of CDK4/6 inhibitors, which are used to treat certain types of breast cancer.^{[6][7]} The inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) leads to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.^[6]

Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

The synthesis of this key intermediate is a robust and high-yielding process, demonstrating the practical utility of these scaffolds. The general workflow involves the selective N-alkylation of a dichloropyrimidine precursor.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Detailed Experimental Protocol

The following protocol is a synthesized example based on procedures found in the chemical literature.^{[7][8][9]} It is designed to be self-validating through in-process controls.

Objective: To synthesize 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine from 5-bromo-2,4-dichloropyrimidine.

Materials:

- 5-Bromo-2,4-dichloropyrimidine (1.0 eq)
- Cyclopentylamine (1.2 eq)

- 1,4-Dioxane (solvent)
- Ethyl acetate (for work-up)
- Saturated brine solution
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in 1,4-dioxane.[7][8]
- Reagent Addition: At room temperature, add cyclopentylamine (1.2 eq) to the solution dropwise.[7][8] The use of a slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.
- Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[7][8]
- Purification: Wash the organic layer sequentially with saturated brine solution. This step removes the water-soluble byproducts and unreacted amine. Dry the organic layer over anhydrous magnesium sulfate.[7][8]
- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. This will yield the product, 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, typically as a light yellow solid.[7][8] Literature reports suggest this process can achieve near-quantitative yields.[7][8]
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and LC-MS. The expected mass for the $[\text{M}+\text{H}]^+$ ion is approximately 276.0 amu.[8]

Conclusion

5-Bromo-4-cyclopentylpyrimidine, with a molecular formula of $C_9H_{11}BrN_2$ and a molecular weight of 227.10 g/mol, is a halogenated heterocyclic compound positioned as a potential building block for chemical synthesis. While detailed application data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are highly relevant to modern drug discovery.

By examining the synthesis and role of the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, we gain significant insight into the utility of this chemical class. These compounds are not merely academic curiosities; they are enabling intermediates for the synthesis of targeted therapeutics that have a major impact on patient lives. The robust and high-yielding synthesis protocols associated with these pyrimidine derivatives underscore their importance and value to the research, discovery, and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-4-cyclopentylpyrimidine | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. 951884-32-5 CAS MSDS (5-Bromo-4-cyclopentylpyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]
- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]

- To cite this document: BenchChem. [5-Bromo-4-cyclopentylpyrimidine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346386#5-bromo-4-cyclopentylpyrimidine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com